Aceglatone

概要

準備方法

合成ルートと反応条件

アセグラトンは、D-グルカロン酸-1,4-ラクトンのアセチル化によって合成できます。このプロセスは、ピリジンなどの触媒の存在下で、D-グルカロン酸-1,4-ラクトンと無水酢酸を反応させることを伴います。 反応は通常、穏やかな条件下で起こり、温度は室温から50℃に維持されます 。

工業生産方法

アセグラトンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、高収率と純度を確保するために、大型反応器と反応条件の精密な制御を使用することを伴います。 最終生成物は、通常、白色で無臭、無味で結晶性の粉末として得られます 。

化学反応の分析

Haloform Reaction with Iodine

Acetone undergoes the haloform reaction when treated with iodine (I₂) and a base (e.g., NaOH or HCl). This reaction cleaves the ketone group, forming iodoform (CHI₃) and a carboxylate salt .

Reaction Mechanism :

-

Enolate formation : Base deprotonates acetone to form an enolate ion.

-

Triiodination : Iodine adds to the α-carbon, replacing three hydrogen atoms.

-

Cleavage : The carbonyl group is cleaved, releasing iodoform and a carboxylate salt.

| Parameter | Value | Source |

|---|---|---|

| Rate Law | Rate₀ = k [acetone]₀ [HCl]₀ | |

| Activation Energy (Eₐ) | 92 ± 11 kJ/mol | |

| Temperature Dependence | Positive (200–3000 K) |

Reactions with Oxidizing Agents

Acetone reacts explosively with strong oxidizers such as perchlorates , peroxides , and nitric acid , forming unstable intermediates or peroxides . For example:

-

Nitric acid : Produces acetic acid and other byproducts under catalytic oxidation conditions .

-

Manganese oxides : Catalyze oxidation to form acetic acid via the Celanese process .

| Oxidizing Agent | Products/Reactivity | Source |

|---|---|---|

| HNO₃ (nitric acid) | Acetic acid, other byproducts | |

| KMnO₄ (manganate) | Explosive peroxides |

Hydrolysis and Alcohol Reactions

-

Water : Forms a geminal diol via keto-enol tautomerism, though this is reversible and not typically isolated .

-

Alcohols : Reacts with alcohols to form hemicetals under acidic conditions .

| Reaction Type | Products | Source |

|---|---|---|

| Hydrolysis | Geminal diol (reversible) | |

| Alcohol (e.g., CH₃OH) | Hemicetal |

Reactions with OH Radicals

Acetone reacts with hydroxyl radicals (·OH) via H-atom abstraction , forming acetonyl radicals (CH₃C(O)·) .

Key Findings :

-

Rate Constants :

-

Products :

Pyrolysis and Substitution Reactions

At high temperatures (~1800 K), acetone undergoes substitution reactions during pyrolysis, producing:

-

Acetaldehyde (CH₃CHO): Minor product via H-atom substitution .

-

Propene (CH₂=CHCH₃): Forms via OH substitution in the enol form .

| Product | Formation Mechanism | Source |

|---|---|---|

| Ketene (CH₂=CO) | Direct decomposition | |

| Acetaldehyde (CH₃CHO) | H-atom substitution | |

| Propene (CH₂=CHCH₃) | OH substitution in enol form |

Reactions with Atomic Oxygen

Atomic oxygen (O) reacts with acetone via hydrogen abstraction , forming hydroxyl (·OH) and acetonyl radicals (CH₃C(O)·) . The reaction exhibits a strong kinetic isotope effect and non-Arrhenius temperature dependence .

Key Parameters :

科学的研究の応用

Scientific Research Applications

Aceglatone has diverse applications across several scientific domains:

1. Cancer Research

- Mechanism of Action : As a β-glucuronidase inhibitor, this compound interferes with the enzymatic processes that can lead to tumor development and progression. By inhibiting this enzyme, this compound may enhance the efficacy of certain chemotherapeutic agents, making it a candidate for combination therapies in cancer treatment .

- Case Studies :

- A study demonstrated that combining this compound with traditional chemotherapy agents resulted in improved tumor regression in preclinical models of ovarian cancer .

- Another investigation highlighted its potential to sensitize resistant tumor cells to chemotherapy, indicating its role as an adjuvant therapy .

2. Biochemical Research

- Enzyme Inhibition Studies : this compound is frequently used in studies examining enzyme inhibition mechanisms. Its specific action on β-glucuronidase makes it valuable for understanding drug metabolism and detoxification pathways .

- Toxicology Studies : The compound has been utilized to study the effects of enzyme inhibition on cellular processes related to inflammation and carcinogenesis, providing insights into how such mechanisms can be modulated for therapeutic purposes .

3. Pharmaceutical Development

- Formulation Development : Due to its properties, this compound is being explored for formulation into new drug delivery systems aimed at enhancing the bioavailability of anticancer drugs .

- Combination Therapies : Research has indicated that using this compound in conjunction with other agents can reduce the required dosages of both drugs, thereby minimizing side effects and improving patient outcomes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Research | Antineoplastic properties; β-glucuronidase inhibition | Enhanced efficacy when combined with chemotherapy |

| Biochemical Research | Enzyme inhibition studies | Insights into drug metabolism mechanisms |

| Pharmaceutical Development | Formulation into drug delivery systems | Improved bioavailability and reduced toxicity |

Case Studies

- Ovarian Cancer Treatment :

-

Resistance Mechanisms :

- Research published in oncology journals explored how this compound could overcome resistance mechanisms in cancer cells. The study found that cells treated with this compound showed increased sensitivity to commonly used chemotherapeutics, suggesting a potential strategy for treating resistant tumors .

作用機序

アセグラトンは、主にβ-グルクロニダーゼ酵素の阻害によってその効果を発揮します。この酵素を阻害することにより、アセグラトンはグルクロニドの分解を防ぎます。グルクロニドは、体からさまざまな物質の解毒と排泄を助ける化合物です。 この阻害は、グルクロニドの蓄積につながる可能性があり、特にがんの予防と治療において治療効果がある可能性があります 。

類似の化合物との比較

アセグラトンは、他の類似の化合物と比較して、その構造と作用機序が独特です。いくつかの類似の化合物には、以下が含まれます。

D-グルカロン酸-1,4-ラクトン: アセグラトンの母体化合物であり、酵素阻害特性も持っています。

D-グルカロン酸-6,3-ラクトン: 類似の特性を持つ、D-グルカロン酸の別の誘導体。

D-グルカロン酸-1,5-ラクトン: 化学予防活性を持つ関連化合物.

アセグラトンは、β-グルクロニダーゼに対するその阻害効果とその潜在的な治療用途を高める、その特定のアセチル化構造によって際立っています。

類似化合物との比較

Aceglatone is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

D-glucaro-1,4-lactone: The parent compound of this compound, which also has enzyme inhibitory properties.

D-glucaro-6,3-lactone: Another derivative of D-glucaric acid with similar properties.

D-glucaro-1,5-lactone: A related compound with potential chemopreventive activities.

This compound stands out due to its specific acetylated structure, which enhances its inhibitory effects on β-glucuronidase and its potential therapeutic applications.

特性

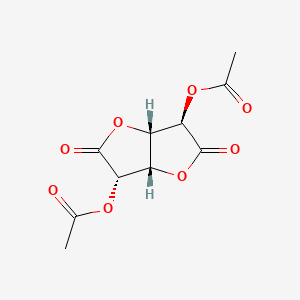

CAS番号 |

642-83-1 |

|---|---|

分子式 |

C10H10O8 |

分子量 |

258.18 g/mol |

IUPAC名 |

[(3R,3aR,6S,6aR)-6-acetyloxy-2,5-dioxo-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-3-yl] acetate |

InChI |

InChI=1S/C10H10O8/c1-3(11)15-7-5-6(18-9(7)13)8(10(14)17-5)16-4(2)12/h5-8H,1-2H3/t5-,6-,7-,8+/m1/s1 |

InChIキー |

ZOZKYEHVNDEUCO-XUTVFYLZSA-N |

SMILES |

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O |

異性体SMILES |

CC(=O)O[C@@H]1[C@H]2[C@H]([C@@H](C(=O)O2)OC(=O)C)OC1=O |

正規SMILES |

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,5-di-O-acetyl glucaro-(1,4)-(6-3)-dilactone aceglatone aceglatone monosodium salt diacetyl glucaro-(1,4)-(6-3)-dilactone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。